(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride
CAS No.:
Cat. No.: VC13587917
Molecular Formula: C5H11ClFN
Molecular Weight: 139.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11ClFN |
|---|---|
| Molecular Weight | 139.60 g/mol |
| IUPAC Name | (2R,4S)-4-fluoro-2-methylpyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C5H10FN.ClH/c1-4-2-5(6)3-7-4;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
| Standard InChI Key | OPLZEFBPWWZOHT-JBUOLDKXSA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H](CN1)F.Cl |
| SMILES | CC1CC(CN1)F.Cl |
| Canonical SMILES | CC1CC(CN1)F.Cl |
Introduction
(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride is a chiral nitrogen-containing compound characterized by a five-membered pyrrolidine ring with a fluorine atom at the 4-position and a methyl group at the 2-position. This compound is significant in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
Solubility and Stability
(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride is generally soluble in polar organic solvents like ethanol and dimethyl sulfoxide. It is stable under standard laboratory conditions.
Synthesis and Stereochemistry
The synthesis of (2R,4S)-4-fluoro-2-methylpyrrolidine typically involves asymmetric synthesis techniques to ensure the desired stereochemistry. The reaction conditions must be optimized to achieve the correct configuration at the chiral centers.
Applications
This compound is used as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its unique structural features make it a valuable asset in both academic research and industrial applications.
Biological Activity
The presence of the fluorine atom enhances binding affinity through strong hydrogen bonds or dipole interactions, which can significantly influence its biological activity. The stereochemistry of the compound plays a crucial role in its interactions with biological targets such as enzymes or receptors.
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| (2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride | 1951424-96-6 | C5H11ClFN | Hydrochloride form enhances solubility |
| (2S,4S)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride | - | C7H11ClFNO2 | Contains a carboxylic acid group, different stereochemistry |
| (2R,4R)-4-Fluoro-2-methylpyrrolidine hydrochloride | - | C5H11ClFN | Different stereochemistry affecting biological activity |
Research Findings and Future Directions
Recent studies have highlighted the importance of pyrrolidine derivatives in drug discovery, particularly in targeting specific biological pathways such as the retinoic acid-related orphan receptor γ (RORγt) and the CXCR4 chemokine receptor . The unique structural properties of (2R,4S)-4-fluoro-2-methylpyrrolidine hydrochloride make it a promising candidate for further research in medicinal chemistry.
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